molecular formula C19H19N3O3S B2447245 N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034393-98-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2447245
CAS No.: 2034393-98-9
M. Wt: 369.44
InChI Key: CAMVNIUGAWGRQG-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound refer to its toxicity, flammability, environmental impact, and other potential risks. This information is typically available in the compound’s Material Safety Data Sheet .

Future Directions

The future directions of a compound’s research could involve finding new synthesis methods, discovering new reactions, finding new applications, or improving its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide typically involves the coupling of bipyridine derivatives with ethoxybenzenesulfonamide. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. Microwave irradiation has been reported to enhance yields and reduce reaction times .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to its combination of bipyridine and sulfonamide functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-18-5-3-4-6-19(18)26(23,24)22-14-15-7-12-21-17(13-15)16-8-10-20-11-9-16/h3-13,22H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMVNIUGAWGRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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